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Compound of Interest

Compound Name: PDE10-IN-6

Cat. No.: B609747 Get Quote

An In-Depth Technical Guide to the Phosphodiesterase 10A Inhibitor PDE10-IN-6 (OMS-824)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and biological context of PDE10-IN-6, a notable inhibitor of phosphodiesterase 10A (PDE10A).

This document is intended to serve as a core resource for professionals in the fields of

medicinal chemistry, pharmacology, and drug development.

Core Compound Identification
PDE10-IN-6, also identified as OMS-824, is a specific small molecule inhibitor of the PDE10A

enzyme.
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Identifier Value

Compound Name PDE10-IN-6

Synonym OMS-824

CAS Number 1207549-69-6

Molecular Formula C₂₁H₂₁BrN₄O₄

Molecular Weight 473.33 g/mol

IUPAC Name

(E)-2-(4-(1H-pyrazol-1-yl)phenyl)-N'-(4-bromo-

3,5-dimethoxybenzylidene)-2-

methoxyacetohydrazide

SMILES
O=C(N/N=C/C1=CC(OC)=C(Br)C(OC)=C1)C(C

2=CC=C(N3N=CC=C3)C=C2)OC

Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for PDE10-IN-6 (OMS-824) is not readily available

in the public domain, the synthesis of structurally related pyrazole-containing compounds and

other PDE10A inhibitors has been described. The synthesis of such molecules often involves

multi-step reaction sequences.

A general synthetic workflow for analogous pyrazole-based PDE10A inhibitors may involve the

following key steps:

Formation of the Pyrazole Core: Synthesis of the substituted pyrazole ring system is a

crucial initial phase.

Functionalization of the Pyrazole: Introduction of various substituents to the pyrazole core to

modulate activity and pharmacokinetic properties.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or

Heck coupling, are frequently employed to connect different aromatic or heteroaromatic

moieties.
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Final Assembly: The final steps typically involve the formation of the hydrazide and

subsequent condensation to yield the target molecule.

Note: The synthesis of any specific compound should be guided by a detailed, peer-reviewed

protocol. The information above is for illustrative purposes based on the synthesis of similar

chemical entities.

Biological Activity and Data Presentation
PDE10-IN-6 is a phosphodiesterase-10 inhibitor that slows or halts the hydrolysis of cyclic

adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). At present,

specific quantitative biological data, such as IC₅₀ values for PDE10-IN-6, are not publicly

available.

For context, other reported PDE10A inhibitors exhibit a wide range of potencies. For instance,

a series of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines have shown

inhibitory potencies in the subnanomolar range, with IC₅₀ values as low as 0.037 nM.[1]

Another study on papaverine analogues identified compounds with IC₅₀ values in the range of

28-60 nM for PDE10A.[2]

Signaling Pathways and Visualization
Phosphodiesterase 10A is a key enzyme in the regulation of cyclic nucleotide signaling

cascades, particularly in the medium spiny neurons of the striatum. By hydrolyzing cAMP and

cGMP, PDE10A modulates the activity of downstream effectors like Protein Kinase A (PKA) and

Protein Kinase G (PKG). Inhibition of PDE10A leads to an accumulation of these second

messengers, thereby amplifying the signaling pathways they control.

Below are Graphviz diagrams illustrating the PDE10A signaling pathway and a general

experimental workflow for inhibitor screening.
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Caption: PDE10A signaling pathway and the inhibitory action of PDE10-IN-6.
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General Workflow for PDE10A Inhibitor Screening
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Caption: A generalized experimental workflow for the discovery and development of PDE10A

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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